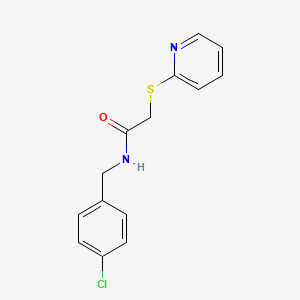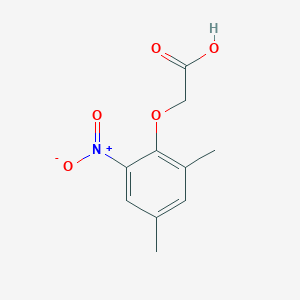
(2,4-dimethyl-6-nitrophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethyl-6-nitrophenoxy)acetic acid, also known as dinoseb, is a synthetic herbicide that has been widely used in agriculture for weed control. It belongs to the dinitrophenol family of herbicides and has been shown to have both biochemical and physiological effects on plants. In recent years, dinoseb has also gained attention for its potential use in scientific research.
作用机制
Dinoseb works by disrupting the photosynthetic process in plants. It inhibits the electron transport chain in chloroplasts, leading to a decrease in ATP production and ultimately causing the death of the plant. It has also been shown to have some activity against fungal pathogens.
Biochemical and Physiological Effects
Dinoseb has been shown to have both biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It has also been shown to affect the expression of genes involved in photosynthesis and stress response.
实验室实验的优点和局限性
Dinoseb has several advantages for use in lab experiments. It is a relatively inexpensive herbicide and can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, (2,4-dimethyl-6-nitrophenoxy)acetic acid is highly toxic and must be handled with care. It can also have non-specific effects on cells and tissues, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on (2,4-dimethyl-6-nitrophenoxy)acetic acid. One area of interest is the development of new herbicides with improved selectivity and reduced toxicity. Another area of research is the investigation of the effects of this compound on non-target organisms, including humans. Finally, there is a need for further research on the mechanisms of action of this compound and other herbicides to better understand their effects on plants and other organisms.
Conclusion
In conclusion, this compound is a synthetic herbicide that has been widely used in agriculture for weed control. It has also gained attention for its potential use in scientific research. Dinoseb works by disrupting the photosynthetic process in plants and has both biochemical and physiological effects on plants. While this compound has several advantages for use in lab experiments, it is highly toxic and must be handled with care. There are several future directions for research on this compound, including the development of new herbicides and further investigation of its effects on non-target organisms.
合成方法
Dinoseb can be synthesized by reacting 2,4-dimethylphenol with nitric acid and sulfuric acid. The resulting product is then esterified with chloroacetic acid to form (2,4-dimethyl-6-nitrophenoxy)acetic acid. The synthesis process is relatively simple and can be carried out on a large scale.
科学研究应用
Dinoseb has been used in various scientific research applications, including studying the effects of herbicides on plants, investigating the mechanisms of action of herbicides, and evaluating the toxicity of chemicals on living organisms. It has been shown to have selective herbicidal activity against broadleaf weeds and is commonly used in combination with other herbicides to control weeds in crops.
属性
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-3-7(2)10(16-5-9(12)13)8(4-6)11(14)15/h3-4H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFAZLKJBJPUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
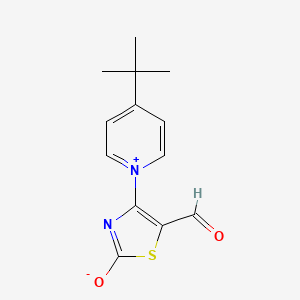

![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
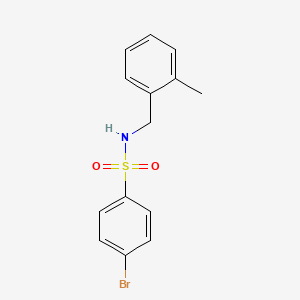
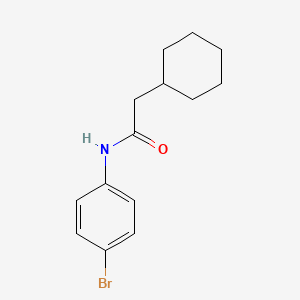
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
